Cas no 67228-83-5 ((Z)-N-(3-aminopropyl)-N'-[3-(9-octadecenylamino)propyl]propane-1,3-diamine)
67228-83-5 structure
Product Name:(Z)-N-(3-aminopropyl)-N'-[3-(9-octadecenylamino)propyl]propane-1,3-diamine
Numero CAS:67228-83-5
MF:C27H58N4
MW:438.776227474213
CID:965581
PubChem ID:20836174
Update Time:2025-04-19
(Z)-N-(3-aminopropyl)-N'-[3-(9-octadecenylamino)propyl]propane-1,3-diamine Proprietà chimiche e fisiche
Nomi e identificatori
-
- (Z)-N-(3-aminopropyl)-N'-[3-(9-octadecenylamino)propyl]propane-1,3-diamine
- (Z)-N-(3-Aminopropyl)-N'-(3-(9-octadecenylamino)propyl)propane-1,3-diamine
- N-(3-aminopropyl)-N'-{3-[(9E)-octadec-9-en-1-ylamino]propyl}propane-1,3-diamine
- N1-Oleyl tripropylenetetraamines
- N-Oleyl-Tripropylene Tetraamine
- TPTA O
- 67228-83-5
- N'-[3-[3-[[(Z)-octadec-9-enyl]amino]propylamino]propyl]propane-1,3-diamine
- EINECS 266-613-2
- DTXSID001036391
- (Z)-N1-(3-Aminopropyl)-N3-(3-(octadec-9-en-1-ylamino)propyl)propane-1,3-diamine
- NS00054268
- W-111281
- (Z)-N-(3-Aminopropyl)-N'-[3-(9-octadecenylamino)propyl]-1,3-propanediamine
- XWNMFDCGCAFWHB-KTKRTIGZSA-N
- (Z)-N-(3-Aminopropyl)-Na(2)-[3-(9-octadecenylamino)propyl]-1,3-propanediamine
-
- Inchi: 1S/C27H58N4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-29-24-19-26-31-27-20-25-30-23-18-21-28/h9-10,29-31H,2-8,11-28H2,1H3/b10-9-
- Chiave InChI: XWNMFDCGCAFWHB-KTKRTIGZSA-N
- Sorrisi: N(CCCNCCCNCCCN)CCCCCCCC/C=C\CCCCCCCC
Proprietà calcolate
- Massa esatta: 438.46654
- Massa monoisotopica: 438.466148
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 31
- Conta legami ruotabili: 27
- Complessità: 333
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 62.1
- XLogP3: 7
Proprietà sperimentali
- Densità: 0.881
- Punto di ebollizione: 549.2°C at 760 mmHg
- Punto di infiammabilità: 341.4°C
- Indice di rifrazione: 1.48
- PSA: 62.11
(Z)-N-(3-aminopropyl)-N'-[3-(9-octadecenylamino)propyl]propane-1,3-diamine Letteratura correlata
-
Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
-
Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
-
4. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
67228-83-5 ((Z)-N-(3-aminopropyl)-N'-[3-(9-octadecenylamino)propyl]propane-1,3-diamine) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso